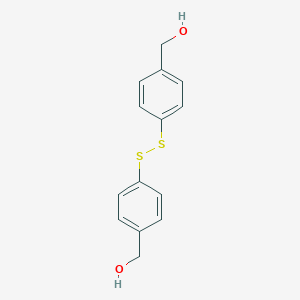

4,4'-disulfanediylbis(4,1-phenylene)dimethanol

Description

4,4′-Disulfanediylbis(4,1-phenylene)dimethanol (CAS: 7748-20-1) is a symmetric aromatic compound featuring a central disulfide (-S-S-) bridge connecting two para-substituted phenyl rings, each terminated with a hydroxymethyl (-CH2OH) group. This structure confers redox activity due to the disulfide bond, which can undergo cleavage and reformation under specific conditions. The compound is primarily utilized as a precursor in polymer chemistry and ligand synthesis, particularly for dynamic cross-linked networks and coordination polymers .

Properties

IUPAC Name |

[4-[[4-(hydroxymethyl)phenyl]disulfanyl]phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2S2/c15-9-11-1-5-13(6-2-11)17-18-14-7-3-12(10-16)4-8-14/h1-8,15-16H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CITNLQICZFPYKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)SSC2=CC=C(C=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10524202 | |

| Record name | [Disulfanediyldi(4,1-phenylene)]dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10524202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7748-20-1 | |

| Record name | [Disulfanediyldi(4,1-phenylene)]dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10524202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Dimethyl Sulfoxide (DMSO)-Mediated Oxidation

In an inert atmosphere, 4-mercapto-(4,1-phenylene)dimethanol is dissolved in DMSO and heated to 80°C. DMSO acts as both solvent and oxidizing agent, facilitating thiol oxidation via a radical intermediate mechanism. The reaction typically completes within 24 hours, yielding 99% pure product after aqueous workup and extraction.

Key Advantages :

-

No additional oxidizing agents required.

-

Scalable for industrial production.

Limitations :

-

Requires strict oxygen exclusion to prevent overoxidation.

Sodium Sulfide/Acetic Acid System

A mixture of sodium sulfide nonahydrate (Na₂S·9H₂O) and acetic acid in dimethylformamide (DMF) at 100°C promotes disulfide formation within 8 hours. The acidic environment protonates thiolate intermediates, favoring S–S bond formation. This method achieves 97% yield, with purification via silica gel chromatography.

Reaction Conditions :

-

Temperature : 100°C

-

Time : 8 hours

-

Solvent : DMF

Mechanistic Insight :

Na₂S generates sulfide ions (S²⁻), which deprotonate thiols to form thiolates. Subsequent oxidation by trace oxygen or sulfide disproportionation yields disulfide.

Microwave-Assisted Synthesis with Sodium Hydrogen Sulfide

Microwave irradiation significantly reduces reaction times. Combining 4-mercapto-(4,1-phenylene)dimethanol with sodium hydrogen sulfide (NaSH) in polyethylene glycol (PEG-300) under 25 W irradiation for 20 minutes yields 87% product.

Procedure Summary :

-

Mix thiol precursor, NaSH, and PEG-300.

-

Irradiate at 25 W for 20 minutes.

-

Precipitate product with water, filter, and dry.

Benefits :

Carbon Dioxide-Pressurized Autoclave Method

A novel approach employs pressurized CO₂ (2 MPa) in an autoclave at 80°C for 24 hours. The acidic environment generated by CO₂ enhances thiol reactivity, achieving 84% yield.

Steps :

-

Charge autoclave with thiol precursor, Na₂S·9H₂O, and water.

-

Pressurize with CO₂ and heat to 80°C.

-

Purify via silica gel chromatography.

Applications :

Copper-Catalyzed Oxidative Coupling

Using copper(II) chloride (CuCl₂) and tert-butyl hydroperoxide (TBHP) in chloroform at 80°C for 24 hours achieves 76% yield. The Cu²⁺/TBHP system generates thiyl radicals, which couple to form disulfide.

Mechanism :

-

CuCl₂ oxidizes thiols to thiyl radicals.

-

Radical recombination forms S–S bonds.

Drawbacks :

-

Longer reaction time compared to microwave methods.

Comparative Analysis of Preparation Methods

| Method | Reagents/Conditions | Yield (%) | Purification | Scalability |

|---|---|---|---|---|

| DMSO Oxidation | DMSO, 80°C, N₂, 24 h | 99 | Extraction | High |

| Na₂S/AcOH System | Na₂S·9H₂O, AcOH, DMF, 100°C, 8 h | 97 | Column Chromatography | Moderate |

| Microwave (NaSH/PEG-300) | NaSH, PEG-300, 25 W, 20 min | 87 | Filtration | High |

| CO₂ Autoclave | CO₂ (2 MPa), H₂O, 80°C, 24 h | 84 | Column Chromatography | Moderate |

| CuCl₂/TBHP | CuCl₂, TBHP, CHCl₃, 80°C, 24 h | 76 | Column Chromatography | Low |

Key Observations :

-

DMSO oxidation offers the highest yield and simplicity but requires anhydrous conditions.

-

Microwave synthesis is optimal for rapid, small-scale production.

-

CO₂-mediated methods align with green chemistry principles but demand specialized equipment.

Mechanistic Insights and Side Reactions

Oxidation Pathways

Thiol-to-disulfide conversion proceeds via two primary pathways:

Side Reactions

-

Overoxidation : Prolonged exposure to strong oxidizers converts disulfides to sulfonic acids.

-

Disproportionation : In basic conditions, disulfides may revert to thiols and sulfinates.

Industrial and Research Applications

Chemical Reactions Analysis

Types of Reactions

4,4'-disulfanediylbis(4,1-phenylene)dimethanol undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.

Reduction: It can be reduced to yield thiols or other sulfur-containing compounds.

Substitution: The hydroxymethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, iodine.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Common solvents include methanol, chloroform, and ether.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted phenyl derivatives .

Scientific Research Applications

Materials Science

The compound is utilized as a building block for synthesizing advanced polymers. Its ability to form hydrogen bonds due to hydroxyl groups enhances the mechanical properties and thermal stability of polymer matrices.

Polymer Chemistry

In the realm of polymer chemistry, 4,4'-disulfanediylbis(4,1-phenylene)dimethanol serves as a key monomer for creating biodegradable polyurethanes and polyesters. These materials are being researched for their environmental benefits and potential applications in sustainable development .

Coordination Chemistry

The compound can act as a ligand in coordination chemistry due to its two phenolic units. This property allows it to form stable complexes with various metal ions, which can be useful in catalysis and material synthesis.

Biomedical Applications

Research indicates that the redox-active nature of the disulfide bond may lead to applications in drug design and delivery systems. The compound's ability to undergo redox reactions makes it a candidate for developing therapeutic agents that require controlled release mechanisms .

Case Study 1: Biodegradable Polymers

A study focused on synthesizing biodegradable polyurethane elastomers using derivatives of this compound demonstrated improved mechanical properties and biodegradability compared to traditional polyurethane materials. The research concluded that incorporating this compound could significantly reduce environmental impact while maintaining performance standards .

Case Study 2: Coordination Complexes

In another investigation, researchers explored the formation of coordination complexes between this compound and transition metals such as copper and nickel. These complexes exhibited enhanced catalytic activity in oxidation reactions, highlighting the compound's potential utility in industrial applications.

Mechanism of Action

The mechanism of action of 4,4'-disulfanediylbis(4,1-phenylene)dimethanol involves its ability to undergo redox reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and proteins, leading to modifications in their structure and function . The disulfide bond plays a crucial role in these interactions, facilitating the transfer of electrons and the formation of new chemical bonds.

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Structural Variations

The compound is compared with analogues differing in the central bridging group, substituents, and applications:

Key Observations:

- Disulfide vs. Sulfonyl: The disulfide group (-S-S-) in 4,4′-disulfanediylbis(4,1-phenylene)dimethanol enables redox reactivity, unlike the inert sulfonyl (-SO2-) group in BP-1 and BPS. This property is critical in dynamic polymer networks .

- Substituent Effects: Methanol (-CH2OH) groups enhance solubility in polar solvents compared to phenolic (-OH) groups in BPS, which are more acidic and prone to hydrogen bonding .

- Functional Derivatives: Phosphorylation of 4,4′-disulfaneyldiphenol (a related compound) yields flame-retardant derivatives (58% yield) with distinct ³¹P NMR signals at −17.2 ppm, indicating successful functionalization .

Thermal and Chemical Stability

- Disulfide Compounds: The S-S bond in 4,4′-disulfanediylbis(4,1-phenylene)dimethanol is susceptible to thermal and oxidative cleavage, limiting its use in high-temperature applications. However, this reactivity is advantageous in self-healing materials .

- Sulfonyl Analogues (BP-1, BPS) : Exhibit superior thermal stability (decomposition >300°C) due to the robust -SO2- group, making them suitable for high-performance plastics .

- Phosphorus-Containing Derivatives : DOPO-based compounds show enhanced char formation (700°C residue >20%) and flame retardancy, outperforming sulfur-based analogues .

Biological Activity

4,4'-Disulfanediylbis(4,1-phenylene)dimethanol, also known as EVT-348954, is a compound that has garnered attention for its potential biological activities and applications in various fields. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C14H14O2S2 and a molecular weight of 278.4 g/mol. It features two phenolic units connected by a disulfide bridge, classifying it as a bisphenol . The presence of hydroxyl groups allows for hydrogen bonding, influencing its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its redox-active disulfide bond. This feature enables the compound to participate in various biochemical reactions that can lead to antioxidant and antimicrobial effects. The compound's mechanism is characterized by:

- Antioxidant Activity : The hydroxyl groups can scavenge free radicals, providing cellular protection against oxidative stress.

- Antimicrobial Activity : The compound disrupts microbial cell membranes, leading to cell death.

- Potential Anti-cancer Properties : Research indicates that it may inhibit certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Antioxidant Properties

Research has shown that this compound exhibits significant antioxidant activity. This property is crucial for protecting cells from oxidative damage caused by reactive oxygen species (ROS). The compound's ability to donate electrons and neutralize free radicals makes it a candidate for further investigation in oxidative stress-related diseases.

Antimicrobial Effects

The compound has been tested against various bacterial strains, demonstrating notable antimicrobial properties. In vitro studies indicate that it can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of the bacterial cell membrane integrity, leading to cytoplasmic leakage and cell lysis.

Case Studies

- Antioxidant Efficacy : A study evaluated the antioxidant capacity of this compound using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays. Results indicated a significant reduction in DPPH radical concentration at varying concentrations of the compound, suggesting strong free radical scavenging activity.

- Antimicrobial Activity : In a comparative study against standard antibiotics, this compound showed synergistic effects when combined with penicillin and ampicillin against resistant strains of Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were reduced significantly in combination therapy compared to monotherapy .

Data Tables

| Biological Activity | Effect Observed | Reference |

|---|---|---|

| Antioxidant | Significant free radical scavenging | |

| Antimicrobial | Inhibition of bacterial growth (MIC reduction) | |

| Anti-cancer | Induction of apoptosis in cancer cell lines |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4,4'-disulfanediylbis(4,1-phenylene)dimethanol, and how can reaction yields be improved?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, phosphorylation of 4,4′-disulfaneyldiphenol derivatives using reagents like bis(2,6-dimethylphenyl) chlorophosphate under controlled conditions yields structurally related compounds (58% yield) . Catalysts such as EDAC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) can enhance esterification or etherification efficiency, as demonstrated in similar dimethanol-functionalized systems . Purification via flash chromatography and crystallization (e.g., ethanol/THF mixtures) improves purity and yield .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodology :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm aromatic proton environments and carbon frameworks. For example, aromatic protons in similar disulfanediyl compounds resonate at δ 7.22–7.48 ppm .

- IR Spectroscopy : Stretching vibrations for -OH (3200–3600 cm⁻¹) and disulfide linkages (∼500 cm⁻¹) validate functional groups .

- Elemental Analysis : Matches experimental and theoretical C/H/N/S ratios to verify purity (e.g., deviations <0.5% are acceptable) .

Q. How does the compound’s stability vary under different storage conditions (e.g., temperature, light exposure)?

- Methodology : Conduct accelerated stability studies by exposing the compound to UV light (via photostability chambers) and elevated temperatures (40–60°C). Monitor degradation via HPLC or TGA (thermogravimetric analysis). Storage at 4°C in inert atmospheres (argon/nitrogen) is recommended for sulfur-containing aromatics to prevent oxidation .

Advanced Research Questions

Q. How does the disulfanediyl linkage influence electronic and steric properties compared to sulfonyl or methylene analogues?

- Methodology :

- Computational Studies : Use DFT (density functional theory) to compare electron density distribution and HOMO-LUMO gaps. The disulfanediyl group’s electron-donating nature contrasts with sulfonyl’s electron-withdrawing effects, altering reactivity .

- Experimental Validation : Compare NMR chemical shifts (e.g., ³¹P NMR at δ −17.2 ppm in phosphorylated derivatives ) and redox behavior (cyclic voltammetry) to infer electronic effects.

Q. What strategies can mitigate discrepancies in thermal stability data across studies of disulfanediyl-containing dimethanols?

- Methodology :

- Standardized Protocols : Perform TGA under identical atmospheres (N₂ vs. air) and heating rates (e.g., 10°C/min).

- Purity Control : Use recrystallization or HPLC to remove impurities that lower decomposition temperatures .

- Cross-Study Comparisons : Replicate conditions from prior work (e.g., sample mass, crucible type) to identify variables affecting stability .

Q. How can functionalization of dimethanol groups expand applications in polymer science?

- Methodology :

- Esterification : React with acyl chlorides or carboxylic acids (using EDAC/DMAP) to create crosslinkers for epoxy resins .

- Etherification : Alkylation with alkyl halides generates hydrophobic moieties for coatings.

- Coordination Chemistry : Utilize -OH groups to bind metal ions (e.g., Cu²⁺) for catalytic frameworks .

Q. What are the key challenges in analyzing biological activity (e.g., cytotoxicity) of this compound and its derivatives?

- Methodology :

- SAR Studies : Systematically modify substituents (e.g., replacing -OH with -OCH₃) and assess cytotoxicity in HepG2 cells using MTT assays .

- Metabolic Stability : Use LC-MS to track metabolite formation in hepatic microsomes.

- Contradiction Resolution : Address conflicting data by controlling experimental variables (e.g., cell passage number, solvent DMSO concentration) .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.